

An In-depth Technical Guide to Adrogolide Hydrochloride (CAS: 166591-11-3)

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Compound of Interest		
Compound Name:	Adrogolide Hydrochloride	
Cat. No.:	B193569	Get Quote

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Abstract

Adrogolide Hydrochloride, also known as ASP9521 or ABT-431, is a fascinating small molecule that has been the subject of investigation for two distinct and significant therapeutic applications. Initially explored as a potent dopamine D1 receptor agonist for the treatment of Parkinson's disease and cocaine addiction, it was later identified as a selective inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3), a key enzyme in androgen biosynthesis implicated in castration-resistant prostate cancer. This dual-action profile makes Adrogolide Hydrochloride a compound of considerable interest in both neuroscience and oncology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and the experimental methodologies used in its preclinical and clinical evaluation.

Physicochemical and Pharmacokinetic Properties

Adrogolide Hydrochloride is the hydrochloride salt of the diacetate ester prodrug of A-86929, the active dopamine D1 receptor agonist.[1][2] As ASP9521, it has been characterized as a potent, selective, and orally bioavailable inhibitor of AKR1C3.[3]



Property	Value	Reference(s)
CAS Number	166591-11-3	[2]
Molecular Formula	C22H26CINO4S	[2]
Molecular Weight	435.96 g/mol	[2]
Synonyms	ASP9521, ABT-431, DAS-431	[3][4]
Appearance	White to off-white crystalline powder	[5]
Solubility	Soluble in water and various organic solvents	[5]
Oral Bioavailability (as ASP9521)	Rats: 35%, Dogs: 78%, Monkeys: 58%	[6]
Half-life (t1/2) in Humans (as ASP9521)	16 to 35 hours	[1]
Active Metabolite (as a dopamine agonist)	A-86929	[4]
Conversion to Active Metabolite	Rapidly converted in plasma (<1 min)	[4]

Synthesis

The synthesis of **Adrogolide Hydrochloride** involves the preparation of its active core, A-86929, followed by diacetylation and salt formation. The asymmetric synthesis of A-86929 has been achieved through a five-step process with an overall yield of 56% and 95% enantiomeric excess.[7][8] The key steps include a catalytic enantioselective one-pot aziridination, followed by a Friedel–Crafts cyclization and a mild Pictet–Spengler cyclization.[7][8]



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Figure 1: Synthetic workflow for Adrogolide Hydrochloride.

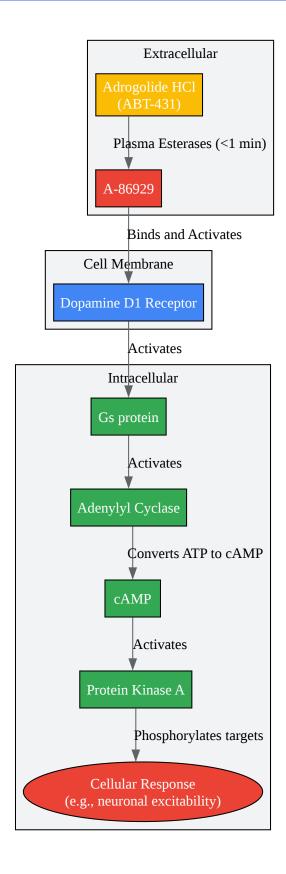
Mechanism of Action and Signaling Pathways

Adrogolide Hydrochloride exhibits two distinct mechanisms of action depending on the therapeutic context.

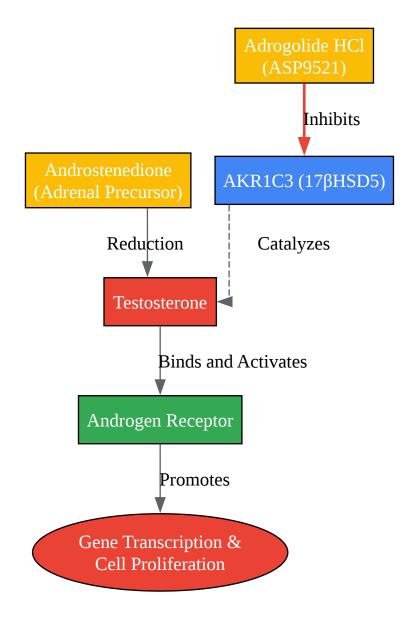
Dopamine D1 Receptor Agonism

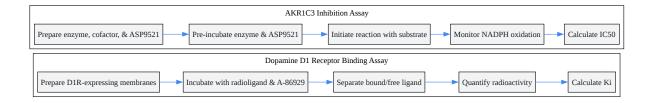
As a prodrug, **Adrogolide Hydrochloride** (ABT-431) is rapidly converted in plasma to its active metabolite, A-86929.[4] A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[4] The activation of D1 receptors, which are Gs-coupled, leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA). This signaling cascade is crucial for motor control, motivation, and cognition.











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